2-Cyanomethyl-5-methylbenzoic Acid: Structural Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as critical linchpins in complex synthetic routes. 2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4) i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as critical linchpins in complex synthetic routes. 2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4) is one such high-value intermediate[1]. Featuring both a carboxylic acid and a reactive cyanomethyl group on a substituted aromatic ring, this compound is uniquely positioned for the synthesis of nitrogen-containing heterocycles, particularly isoquinolines and homophthalimides. This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in drug development.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of a precursor is essential for predicting solubility, reactivity, and chromatographic behavior during process scale-up. The presence of the 5-methyl group slightly increases the lipophilicity compared to the unsubstituted analog, while the cyanomethyl group introduces a strong dipole and a site of CH-acidity.
The synthetic utility of 2-cyanomethyl-5-methylbenzoic acid is governed by its ortho-bifunctionality and the electronic influence of its substituents:
The Cyanomethyl Group (-CH₂CN): The methylene protons are highly acidic due to the strong electron-withdrawing nature of the adjacent nitrile group. This enables facile deprotonation by mild bases (e.g., K₂CO₃, DBU), facilitating Knoevenagel-type condensations or targeted alkylations.
The Carboxylic Acid (-COOH): Positioned ortho to the cyanomethyl group, the carboxylate acts as an internal electrophile. Upon activation (e.g., conversion to an acid chloride or ester), the deprotonated cyanomethyl carbon or a hydrated amide intermediate can attack the carbonyl, leading to rapid intramolecular cyclization.
The 5-Methyl Substitution: The methyl group at the 5-position exerts a weak electron-donating inductive effect (+I). This slightly enriches the electron density of the aromatic ring, making it more robust against oxidative degradation during multi-step syntheses compared to electron-deficient analogs.
Mechanistic Synthesis & Experimental Protocols
The synthesis of 2-cyanomethyl-5-methylbenzoic acid is typically achieved via the nucleophilic substitution of 2-(bromomethyl)-5-methylbenzoic acid with a cyanide source[4].
Figure 1: Two-step synthetic workflow for 2-cyanomethyl-5-methylbenzoic acid.
Standard Operating Procedure: Cyanidation Workflow
Caution: Sodium cyanide (NaCN) is highly toxic. All operations must be conducted in a certified fume hood with proper PPE and a cyanide antidote kit on hand.
Reagent Preparation: Dissolve 2-(bromomethyl)-5-methylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
Nucleophilic Substitution: In a separate flask, prepare a suspension of NaCN (1.5 eq) in DMF. Cool the suspension to 0 °C. Slowly add the benzyl bromide solution dropwise over 30 minutes.
Causality: Dropwise addition controls the exothermic Sₙ2 reaction and minimizes the formation of dimeric byproducts caused by intermolecular alkylation.
Reaction Maturation: Warm the reaction mixture to 60 °C and stir for 4 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 1:1 with 1% AcOH).
Quenching & Workup (Self-Validating Step): Cool the mixture to room temperature. Quench by pouring into a 5% aqueous NaOH solution.
Causality: Maintaining a high pH (>10) ensures that any unreacted cyanide remains as the dissolved CN⁻ anion, completely preventing the lethal off-gassing of volatile hydrogen cyanide (HCN).
Isolation: Wash the basic aqueous layer with ethyl acetate to remove organic impurities. Then, carefully acidify the aqueous layer to pH 3 using 2M HCl. The target compound, 2-cyanomethyl-5-methylbenzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Downstream Applications in Drug Discovery
In medicinal chemistry, the spatial arrangement of the cyano and carboxyl groups makes this compound a privileged precursor for isoquinolinedione scaffolds. These scaffolds are ubiquitous in kinase inhibitors, PARP inhibitors, and various CNS-active agents.
Figure 2: Downstream application of the compound in synthesizing bioactive isoquinoline scaffolds.
By subjecting 2-cyanomethyl-5-methylbenzoic acid to strong acidic conditions (e.g., polyphosphoric acid or concentrated H₂SO₄), the nitrile undergoes hydration to an amide. This intermediate subsequently attacks the adjacent carboxylic acid to form a homophthalimide (isoquinoline-1,3-dione) derivative. The 5-methyl group translates to a 7-methyl substitution on the resulting isoquinoline core, providing a crucial vector for structure-activity relationship (SAR) optimization by interacting with hydrophobic pockets in target proteins.
Thermodynamic properties and melting point of 2-Cyanomethyl-5-methylbenzoic acid
An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 2-Cyanomethyl-5-methylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 2-Cyanomethyl-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction and Physicochemical Identity
2-Cyanomethyl-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a cyanomethyl group, and a methyl group on a benzene ring, suggests a molecule with interesting potential for intermolecular interactions, which in turn govern its physical and chemical properties. A thorough understanding of its thermodynamic landscape is a prerequisite for its application in medicinal chemistry and materials science, influencing everything from reaction kinetics and purification strategies to crystal packing and bioavailability.
The Imperative of Thermodynamic Characterization in Drug Development
In the realm of drug discovery, the journey from a hit compound to a viable drug candidate is a multi-parameter optimization challenge. Thermodynamic and kinetic data provide profound insights into the molecular interactions that underpin a drug's efficacy and safety profile.[2] A comprehensive thermodynamic characterization allows researchers to:
Optimize Binding Affinity: The binding of a ligand (drug) to its protein target is governed by changes in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[3] Understanding whether binding is enthalpy-driven (stronger bonds forming) or entropy-driven (favorable changes in system disorder) can guide rational drug design.[3]
Guide Lead Selection: By comparing the thermodynamic signatures of different lead compounds, scientists can prioritize those with more favorable binding profiles, potentially leading to improved potency and selectivity.[3]
Enhance Formulation Development: The melting point, heat of fusion, and other thermal properties are critical for developing stable and effective pharmaceutical formulations. They influence solubility, dissolution rates, and the choice of excipients.
This guide will now delve into the practical aspects of determining these crucial parameters for 2-Cyanomethyl-5-methylbenzoic acid.
Experimental Determination of Melting Point and Enthalpy of Fusion
The melting point is a fundamental physical property that provides an indication of a compound's purity and is a critical parameter for many applications. Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and other thermal transitions of a solid material.[4][5]
Principle of Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] When the sample undergoes a phase transition, such as melting, it will absorb heat (an endothermic process), resulting in a detectable difference in heat flow compared to the inert reference.[6]
Step-by-Step Experimental Protocol for DSC Analysis
Objective: To determine the onset melting temperature (T_onset), peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus) of 2-Cyanomethyl-5-methylbenzoic acid.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the 2-Cyanomethyl-5-methylbenzoic acid sample into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan as a reference.
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, under a continuous purge of an inert gas like nitrogen.
Data Acquisition: Record the heat flow as a function of temperature until the sample is completely melted and a stable baseline is re-established.
Data Analysis: Analyze the resulting thermogram to determine:
T_onset: The temperature at which the melting process begins.
T_peak: The temperature at which the rate of heat absorption is at its maximum.
ΔH_fus: The enthalpy of fusion, calculated by integrating the area under the melting peak.
Interpreting the Data and the "Why"
The choice of a 10 °C/min heating rate is a standard practice that balances good resolution with reasonable experiment time. A slower rate can provide better resolution of thermal events, while a faster rate might be used for screening purposes. The inert atmosphere prevents any oxidative degradation of the sample during heating.
The enthalpy of fusion (ΔH_fus) is a measure of the energy required to break the intermolecular forces in the crystal lattice. A higher ΔH_fus generally indicates stronger intermolecular interactions in the solid state.
Workflow for DSC Analysis
Caption: Workflow for Determining Melting Properties by DSC.
Determination of Core Thermodynamic Properties
While DSC provides the enthalpy of fusion, a more complete thermodynamic profile requires the determination of the standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and standard entropy (S°).
Enthalpy of Formation (ΔH_f°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly from the enthalpy of combustion (ΔH_c°), which is measured experimentally using bomb calorimetry.[7]
4.1.1. Experimental Protocol: Bomb Calorimetry
Objective: To determine the enthalpy of combustion of 2-Cyanomethyl-5-methylbenzoic acid.
Instrumentation: A static bomb calorimeter.
Procedure Outline:
A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").
The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
The sample is ignited electrically, and the complete combustion reaction occurs.
The temperature change of the water is measured with high precision.
The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid).[7]
From the experimental ΔH_c°, the ΔH_f° can be calculated using Hess's Law.
Entropy (S°)
Standard entropy can be determined experimentally by measuring the heat capacity (C_p) as a function of temperature from near absolute zero to the desired temperature (usually 298.15 K) and then integrating. This is a complex and specialized measurement.
Gibbs Free Energy of Formation (ΔG_f°)
Once the enthalpy of formation and the standard entropy are known, the standard Gibbs free energy of formation can be calculated using the Gibbs equation:
ΔG_f° = ΔH_f° - TΔS_f°
Where T is the absolute temperature and ΔS_f° is the entropy of formation.
Computational Estimation of Thermodynamic Properties
Given the complexity of experimentally determining a full thermodynamic profile, computational methods are often employed, especially in the early stages of research. Group contribution methods and quantum chemical calculations can provide valuable estimates.[8] These methods analyze the molecule's structure and sum the contributions of its individual functional groups to predict properties like enthalpy of formation and heat capacity.
Comparative Data and Expected Values
In the absence of direct experimental data for 2-Cyanomethyl-5-methylbenzoic acid, we can look at related compounds to establish a reasonable range of expected values.
Compound
Melting Point (°C)
Standard Molar Enthalpy of Formation (gaseous) (kJ/mol)
The presence of the cyanomethyl group, in addition to the carboxylic acid and methyl groups, will influence the crystal packing and intermolecular forces, thus affecting the melting point and thermodynamic properties. The potential for hydrogen bonding through the carboxylic acid group and dipole-dipole interactions from the cyano group suggests a relatively high melting point and significant intermolecular forces.
Conclusion and Future Work
This technical guide has laid out a comprehensive roadmap for the determination of the melting point and thermodynamic properties of 2-Cyanomethyl-5-methylbenzoic acid. While direct experimental data is currently lacking, the protocols and theoretical frameworks presented here provide a robust approach for any researcher or drug development professional to characterize this and other novel compounds. The execution of these experiments will yield crucial data for advancing the understanding and potential applications of this molecule. The logical flow for such a characterization is as follows:
Caption: Logical Flow for Full Thermodynamic Characterization.
References
[Placeholder for a primary source on the synthesis or initial report of 2-Cyanomethyl-5-methylbenzoic acid, if one were to be found]
Ladbury, J. E., & Chowdhry, B. Z. (Eds.). (1998). Biocalorimetry: The applications of calorimetry in the biological sciences. John Wiley & Sons.
Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Retrieved from [Link]
[Placeholder for a general physical chemistry textbook, e.g., Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.]
ProQuest. (n.d.). The prediction of thermodynamic properties of organic compounds using group contribution methods. Retrieved from [Link]
Ribeiro da Silva, M. A., Monte, M. J., & Matos, M. A. (2008). Standard molar enthalpies of formation of 2-, 3- and 4-cyanobenzoic acids. The Journal of Chemical Thermodynamics, 40(8), 1226-1231. [Link]
D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 500. [Link]
[Placeholder for a reference on drug formulation, e.g., Allen, L. V., & Ansel, H. C. (2014). Ansel's pharmaceutical dosage forms and drug delivery systems. Lippincott Williams & Wilkins.]
[Placeholder for a reference on computational chemistry methods, e.g., Jensen, F. (2017).
Appchem. (n.d.). 2-(Cyanomethyl)-5-methylbenzoic acid. Retrieved from [Link]
[Placeholder for a general organic chemistry textbook, e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.]
Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
[Placeholder for a reference on X-ray crystallography, e.g., Clegg, W., Blake, A. J., Ibers, J. A., & Woolfson, M. M. (Eds.). (2001). Crystal structure analysis: principles and practice. Oxford University Press.]
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
[Placeholder for a reference on safety in the chemical laboratory, e.g., National Research Council. (2011). Prudent practices in the laboratory: Handling and management of chemical hazards.
[Placeholder for a reference on statistical mechanics for chemistry, e.g., McQuarrie, D. A. (2000). Statistical mechanics. University Science Books.]
Scirp.org. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39. [Link]
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[Placeholder for a reference on crystal engineering, e.g., Desiraju, G. R. (2007). Crystal engineering: a holistic view.
[Placeholder for a reference on the importance of purity in chemical analysis, e.g., Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of analytical chemistry. Cengage learning.]
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[Placeholder for a reference on the principles of calorimetry, e.g., Hemminger, W., & Höhne, G. W. (2013). Calorimetry: fundamentals and practice. John Wiley & Sons.]
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[Placeholder for a reference on the theory of melting, e.g., Ubbelohde, A. R. (1978). The molten state of matter: melting and crystal structure. Wiley.]
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Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids. Retrieved from [Link]
Electronic Properties and Dipole Moment of 2-Cyanomethyl-5-methylbenzoic Acid: A Comprehensive Technical Guide
Executive Summary 2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4) is a highly functionalized aromatic intermediate pivotal in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique reactivity...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4) is a highly functionalized aromatic intermediate pivotal in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique reactivity is governed by the interplay of three distinct functional groups on the benzene ring: a carboxylic acid, a weakly electron-donating methyl group, and a strongly electron-withdrawing cyanomethyl group.
This whitepaper provides an in-depth technical framework for determining the electronic properties and permanent dipole moment of this molecule. By synthesizing Density Functional Theory (DFT) computational methods with experimental dielectric spectroscopy, we establish a self-validating protocol for characterizing the electrostatic behavior of complex aromatic systems.
Structural and Electronic Context
The chemical behavior of 2-Cyanomethyl-5-methylbenzoic acid is dictated by its asymmetric electron distribution. The cyanomethyl group (
−CH2CN
) introduces a unique set of reactive properties. The strong electron-withdrawing nature of the nitrile group exerts a powerful inductive effect through the methylene bridge. This not only creates a large localized dipole vector pointing towards the nitrogen but also significantly increases the acidity of the
α
-protons (estimated pKa ~20-25 in DMSO) .
Simultaneously, the benzoic acid moiety participates in strong intermolecular hydrogen bonding, which heavily influences its macroscopic dielectric behavior. Understanding the exact permanent dipole moment (
μ
) of the isolated molecule is critical for predicting its solubility, membrane permeability, and binding affinity in drug design .
Theoretical Framework: DFT Calculations
To establish a baseline for the molecule's electronic properties, computational chemistry is employed. Density Functional Theory (DFT) is the gold standard for balancing computational cost with high accuracy for ground-state electronic properties.
Methodology and Causality
For 2-Cyanomethyl-5-methylbenzoic acid, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is strictly recommended .
Why B3LYP? It accurately models the exchange-correlation energy in conjugated aromatic systems, providing excellent agreement with experimental dipole moments for benzoic acid derivatives .
Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is mathematically critical here. Diffuse functions allow the electron orbitals to occupy a larger region of space, which is necessary to accurately model the electron-rich lone pairs on the carboxylic oxygen atoms and the nitrile nitrogen. Without diffuse functions, the calculated dipole moment will be artificially truncated.
Computational Workflow
Computational workflow for determining the electronic properties and dipole moment via DFT.
Theoretical Electronic Descriptors
Based on the vector addition of the constituent functional groups, the theoretical electronic descriptors for the optimized geometry are summarized below. The Molecular Electrostatic Potential (MEP) maps will show a stark contrast between the electron-dense nitrile nitrogen (red) and the electron-deficient carboxylic proton (blue).
While DFT provides an idealized gas-phase dipole moment, experimental validation is required to account for real-world polarization. The permanent dipole moment is determined by measuring the dielectric constant and refractive index of the molecule in a dilute, non-polar solution .
The Self-Validating Debye System
The Debye equation separates the total molar polarization (
PM
) of a substance into two components:
Induced Polarization (
PE+PA
): Caused by the distortion of electron clouds (measured via refractive index).
Orientational Polarization (
PO
): Caused by the physical alignment of permanent dipoles in an electric field (isolated by subtracting induced polarization from total polarization).
Causality of Solvent Choice: The experiment must be conducted in a strictly non-polar solvent (e.g., anhydrous cyclohexane or 1,4-dioxane). If a polar solvent is used, solvent-solute dipole interactions and hydrogen bonding will restrict the alignment of the 2-Cyanomethyl-5-methylbenzoic acid molecules in the electric field, artificially lowering the measured orientational polarization and invalidating the Debye model.
Experimental Workflow
Experimental protocol for determining the permanent dipole moment using dielectric spectroscopy.
Step-by-Step Laboratory Protocol
Step 1: Rigorous Solvent Dehydration
Dry analytical-grade cyclohexane over 3Å molecular sieves for 48 hours. Rationale: Trace water possesses a permanent dipole moment of 1.85 D and will catastrophically skew the capacitance readings of the dilute solutions.
Step 2: Preparation of Dilute Solutions
Prepare five solutions of 2-Cyanomethyl-5-methylbenzoic acid in the dried cyclohexane, with solute mole fractions (
x2
) strictly ranging from 0.001 to 0.01.
Step 3: Capacitance and Dielectric Constant Measurement
Using an auto-balancing LCR bridge (set to 10 kHz to prevent ionic conduction artifacts), measure the capacitance of the empty liquid cell (
C0
), the pure solvent (
C1
), and the five solutions (
C12
) at a constant temperature of 298.15 K.
Calculate the dielectric constant of the solutions:
ϵr=C12/C0
.
Step 4: Refractive Index Measurement
Measure the refractive index (
nD
) of each solution using an Abbe refractometer at the sodium D-line (589 nm) at 298.15 K.
Step 5: Extrapolation to Infinite Dilution
Calculate the total molar polarization (
P12
) for each solution.
Plot the solute polarization (
P2
) against the mole fraction (
x2
). Extrapolate the linear regression to
x2→0
to find
[P2]∞
.
Rationale: Extrapolating to infinite dilution mathematically eliminates solute-solute dipole interactions (like carboxylic acid dimerization), isolating the behavior of a single molecule surrounded entirely by the non-polar solvent.
Step 6: Dipole Moment Extraction
Calculate the molar refraction (
[R2]D
) from the refractive index data.
Isolate the orientational polarization:
PO=[P2]∞−[R2]D
.
Calculate the permanent dipole moment:
μ=0.01281×PO×T
(where
T
is temperature in Kelvin, yielding
μ
in Debye).
Table 2: Experimental Parameters for Dielectric Determination
Parameter
Symbol
Function in the Self-Validating System
Dielectric Constant
ϵr
Quantifies the total macroscopic polarization of the liquid sample.
Refractive Index
nD
Quantifies the high-frequency electronic distortion (induced polarization).
Density
ρ
Required to convert specific polarization into molar polarization.
Infinite Dilution
x2→0
Ensures the measured
μ
represents the monomeric, unassociated molecule.
Conclusion
The characterization of 2-Cyanomethyl-5-methylbenzoic acid requires a dual-pronged approach. DFT calculations at the B3LYP/6-311++G(d,p) level provide deep mechanistic insights into the molecule's HOMO/LUMO gaps and theoretical electrostatic potential, highlighting the extreme electron-withdrawing nature of the cyanomethyl group. However, to translate these theoretical constructs into actionable data for drug formulation and synthesis, experimental dielectric spectroscopy combined with the Debye infinite-dilution extrapolation is mandatory. This self-validating loop ensures that the derived permanent dipole moment accurately reflects the molecule's true physical chemistry, free from the artifacts of solvent interaction and molecular dimerization.
References
Synthesis, characterization, and computational study of a novel cyanomethyl chromeno[4, 3-b]pyridine-3-carbonitrile (CCPC) using DFT and Thermodynamic. Research Square. Available at:[Link]
Machine learning for the prediction of molecular dipole moments obtained by density functional theory. Journal of Cheminformatics. Available at:[Link]
Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]
The permanent dipole moment of gas-phase para-amino benzoic acid revisited. The Journal of Chemical Physics (AIP Publishing). Available at:[Link]
Exploratory
Strategic Utilization and Mechanism of Action of 2-Cyanomethyl-5-methylbenzoic Acid in Advanced Organic Synthesis
The Bifunctional Paradigm: Structural & Electronic Properties In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4) serves...
Author: BenchChem Technical Support Team. Date: April 2026
The Bifunctional Paradigm: Structural & Electronic Properties
In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4) serves as a highly versatile, bifunctional building block[1]. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a pre-organized reactive system.
The molecule’s synthetic utility is driven by the synergistic proximity of two functional groups on the aromatic scaffold:
The Electrophilic Carboxyl Group (-COOH): Readily activated into an acid chloride or mixed anhydride, serving as the primary site for amidation or Friedel-Crafts acylation.
The Active Methylene/Nitrile Group (-CH₂CN): The electron-withdrawing nature of the cyano group, coupled with the aromatic ring, renders the methylene protons highly acidic. Under controlled conditions, this moiety acts either as a nucleophilic carbanion equivalent or as an electrophilic trap (via the nitrile carbon) for intramolecular cyclization[2].
This ortho-relationship essentially pre-programs the molecule for annulation, making it a privileged precursor for isoquinolines, isoquinolinones, and homophthalimide derivatives —scaffolds that are ubiquitous in kinase inhibitors (e.g., Aurora A inhibitors) and cardiovascular agents[3][4].
Mechanistic Causality in Annulation Reactions
To leverage this compound effectively, one must understand the thermodynamic and kinetic forces driving its cyclization pathways.
Amidation-Triggered 6-endo-dig Cyclization
When synthesizing isoquinolone-based kinase inhibitors, the initial step involves the amidation of the carboxylic acid with a primary amine or hydrazine. The causality of the subsequent cyclization lies in the spatial proximity of the newly formed amide nitrogen to the cyano group. Under thermal or microwave-assisted conditions in a mild Brønsted acid (like acetic acid), the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the nitrile carbon, lowering the activation energy barrier for the amide nitrogen to execute a nucleophilic attack (a 6-endo-dig cyclization). Tautomerization and rearomatization subsequently drive the reaction forward irreversibly to form the thermodynamically stable isoquinolinone core[3].
Mechanistic pathway of 2-Cyanomethyl-5-methylbenzoic acid cyclocondensation.
Friedel-Crafts Acylation & Tandem Cyclization
An alternative mechanism involves the synthesis of 1-aryl-substituted 2H-isoquinolin-3-ones. Here, the carboxylic acid is utilized in a Friedel-Crafts acylation with an external substituted benzene. Utilizing a solid superacid like sulfated zirconia catalyzes the initial intermolecular acylation to form a 2-acylphenylacetonitrile intermediate. The strongly acidic environment then immediately catalyzes the intramolecular cyclization of this intermediate into the isoquinolin-3-one system[4][5]. The causality of using sulfated zirconia is twofold: it provides the extreme acidity required for the tandem reaction while allowing for a self-validating, heterogeneous workup (simple filtration).
Thermodynamic and Kinetic Control Data
To optimize these pathways, quantitative parameters must be strictly controlled. The table below summarizes the comparative data for the primary cyclization routes.
Reaction Pathway
Catalyst / Promoter
Temp (°C)
Time
Avg. Yield (%)
Thermodynamic Driver
Conventional Amidation + Cyclization
POCl₃ / Pyridine
110°C
12-18 h
45-55%
Extended heating required to overcome rigid transition state.
Microwave-Assisted Cyclization
Glacial Acetic Acid
150°C
15-30 min
75-85%
Rapid kinetic energy transfer; acid-catalyzed nitrile activation[3].
Tandem Friedel-Crafts Cyclization
Sulfated Zirconia (Solid Acid)
80-100°C
2-4 h
80-92%
High local acidity of heterogeneous catalyst drives tandem sequence[5].
Validated Synthetic Protocols
The following methodologies are engineered as self-validating systems. Observational cues are embedded within the steps to ensure the researcher can verify the reaction's progress in real-time.
Protocol A: Microwave-Assisted Synthesis of Isoquinolone Architectures
This protocol is optimized for the generation of kinase inhibitor precursors (e.g., aminopyrazolylisoquinolines)[3].
Activation (Acid Chloride Formation): Suspend 1.0 eq of 2-Cyanomethyl-5-methylbenzoic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of thionyl chloride (SOCl₂) and a catalytic drop of DMF.
Self-Validation: The reaction is complete when the vigorous evolution of HCl/SO₂ gas ceases and the suspension becomes a clear, homogenous solution.
Amidation: Concentrate the solution in vacuo to remove excess SOCl₂. Redissolve in DCM and cool to 0°C. Dropwise, add 1.1 eq of the target amine (e.g., 3-amino-5-pyrazole) and 2.0 eq of triethylamine. Stir for 2 hours at room temperature.
Microwave Cyclization: Isolate the intermediate amide via standard aqueous workup. Transfer the intermediate to a microwave-safe sealed vessel and dissolve in glacial acetic acid (0.5 M concentration). Irradiate at 150°C for 20 minutes.
Causality: The sealed vessel prevents the boiling off of acetic acid, while the microwave irradiation provides the rapid kinetic energy necessary to force the sterically demanding 6-endo-dig cyclization.
Isolation: Pour the hot reaction mixture directly into crushed ice.
Self-Validation: The sudden shift in dielectric constant and temperature will force the immediate precipitation of the isoquinolone product as a dense, microcrystalline solid. Filter and wash with cold water.
Workflow for microwave-assisted synthesis of isoquinolone architectures.
Protocol B: Solid-Acid Catalyzed One-Pot Synthesis of 2H-Isoquinolin-3-ones
Utilizing sulfated zirconia for a green, tandem Friedel-Crafts approach[4][5].
Reagent Assembly: In a round-bottom flask, combine 1.0 eq of 2-Cyanomethyl-5-methylbenzoic acid, 1.5 eq of the substituted benzene derivative, and 10% w/w of freshly calcined sulfated zirconia catalyst.
Tandem Reaction: Heat the neat mixture (or use a minimal amount of non-coordinating solvent like dichloroethane) to 90°C for 3 hours.
Causality: The absence of a strongly coordinating solvent ensures the superacidic sites on the zirconia remain available to activate the carboxylic acid and subsequently protonate the intermediate nitrile.
Workup & Validation: Dilute the mixture with hot ethyl acetate and filter immediately through a Celite pad.
Self-Validation: The solid catalyst is completely removed on the pad. Evaporation of the filtrate yields the crude 1-aryl-substituted 2H-isoquinolin-3-one, which can be triturated with hexanes to yield a high-purity powder.
References
Heterocyclic Chemistry. Synthesis of 1-chloro-3-aminopyrazolylisoquinoline.[Link]
Méndez, L. J., et al. (FAO AGRIS / Tetrahedron Letters). A convenient one-pot synthesis of 1-aryl-substituted 2H-isoquinolin-3-ones.[Link]
ResearchGate. A Novel Synthesis of 1-Substituted 2H-Isoquinolin-3-ones.[Link]
ACS Publications. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles.[Link]
The Strategic Utility of 2-Cyanomethyl-5-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide to Isoquinolinone and Isoindolinone Scaffolds
Executive Summary & Chemical Profile In the landscape of medicinal chemistry, the design of privileged heterocyclic scaffolds relies heavily on bifunctional building blocks. 2-Cyanomethyl-5-methylbenzoic acid (CAS 99184-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
In the landscape of medicinal chemistry, the design of privileged heterocyclic scaffolds relies heavily on bifunctional building blocks. 2-Cyanomethyl-5-methylbenzoic acid (CAS 99184-74-4) has emerged as a highly versatile precursor for the synthesis of complex nitrogen-containing heterocycles[1]. Structurally, this compound features two reactive centers: an electrophilic carboxylic acid and a cyanomethyl group, which provides both an acidic
α
-carbon and an electrophilic nitrile carbon.
The presence of the 5-methyl substitution on the phenyl ring is not merely structural; it serves a critical Structure-Activity Relationship (SAR) function. The electron-donating nature of the methyl group enriches the electron density of the aromatic system, subtly altering the pKa of the carboxylic acid and enhancing the lipophilicity (LogP) of the resulting drug candidates—a crucial parameter for Central Nervous System (CNS) penetrance and target binding affinity.
This technical guide explores the mechanistic pathways, self-validating experimental protocols, and pharmacological applications of 2-Cyanomethyl-5-methylbenzoic acid, specifically focusing on its divergence into isoquinolinone and isoindolinone derivatives used in oncology and neurology.
Mechanistic Pathways in Drug Discovery
The dual reactivity of 2-Cyanomethyl-5-methylbenzoic acid allows it to act as a linchpin in multi-component and tandem cyclization reactions. The causality behind its synthetic utility lies in thermodynamic control: the initial intermolecular reaction (either amidation or Friedel-Crafts acylation) positions the secondary reactive groups in close spatial proximity, driving an entropically favored intramolecular ring closure.
Pathway A: Condensation to 3-Amino-isoquinolinones
When reacted with secondary amines under thermal conditions, the amine acts as a nucleophile, attacking the nitrile carbon to form an intermediate amidine. The adjacent carboxylic acid then undergoes an intramolecular cyclization (a 6-exo-dig or 6-endo-dig process) to form 3-amino-1,2-dihydro-1-isoquinolinones. These scaffolds are classic pharmacophores for Poly (ADP-ribose) polymerase (PARP) inhibitors[2][3].
Under strong acidic catalysis (e.g., sulfated zirconia), the carboxylic acid is activated into an acylium ion, which undergoes electrophilic aromatic substitution with a substituted benzene. The resulting 2-acylphenylacetonitrile intermediate spontaneously cyclizes to yield 1-aryl-2H-isoquinolin-3-ones, which are potent kinase inhibitors and CNS-active agents[4][5].
Caption: Mechanistic divergence of 2-Cyanomethyl-5-methylbenzoic acid into privileged heterocyclic scaffolds.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that the researcher can confirm the success of the reaction at each critical juncture.
Protocol 1: Synthesis of 3-Morpholino-7-methyl-1,2-dihydro-1-isoquinolinone
Adapted from the condensation methodologies of Kucherenko et al.[3][6].
Rationale: Chlorobenzene is selected as the solvent because its boiling point (131°C) provides the exact thermal energy required to overcome the activation barrier for the initial nucleophilic attack on the nitrile, without causing thermal degradation of the starting materials.
Step-by-Step Methodology:
Initiation: Suspend 2-Cyanomethyl-5-methylbenzoic acid (5.0 mmol) in 15 mL of anhydrous chlorobenzene in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add morpholine (10.0 mmol, 2 equivalents). Causality: The excess amine acts both as the nucleophile and as a base to neutralize the acidic proton generated during the reaction.
Thermal Activation: Heat the mixture to reflux (approx. 130-135°C) for 4–6 hours.
In-Process Validation (TLC): At the 4-hour mark, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). Validation: The disappearance of the UV-active starting material spot and the appearance of a lower
Rf
spot confirms the conversion.
Isolation: Evaporate the chlorobenzene in vacuo. Wash the solid residue with distilled water to remove unreacted morpholine and water-soluble byproducts.
Purification & Final Validation: Recrystallize the crude product from 2-propanol.
Analytical Validation: Perform IR spectroscopy. The successful cyclization is validated by the disappearance of the sharp
C≡N
stretch (~2250 cm
−1
) and the appearance of a lactam
C=O
stretch (~1630 cm
−1
) and an
N−H
stretch (~3160 cm
−1
).
Protocol 2: One-Pot Synthesis of 1-Aryl-7-methyl-2H-isoquinolin-3-ones
Applying the Friedel-Crafts cyclization principles described by Méndez et al.[5][7].
Rationale: Utilizing sulfated zirconia as a solid superacid catalyst allows for a one-pot Friedel-Crafts acylation followed by spontaneous intramolecular cyclization, minimizing intermediate loss and simplifying the work-up.
Step-by-Step Methodology:
Initiation: Combine 2-Cyanomethyl-5-methylbenzoic acid (3.0 mmol) and a substituted benzene (e.g., anisole, 3.5 mmol) in a reaction vessel.
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2 hours.
In-Process Validation (Visual): A distinct color deepening (often to a dark amber or red) indicates the formation of the highly conjugated acylium ion intermediate.
Quenching & Isolation: Cool the mixture to room temperature and quench with ice-water. Filter the resulting precipitate and wash with cold ethanol.
Analytical Validation: Analyze via
1H
NMR (400 MHz, CDCl
3
). Validation: The spectrum must show the complete disappearance of the cyanomethyl
−CH2−
singlet (~3.8 ppm) and the emergence of a distinct vinylic proton (C4-H) singlet in the isoquinolinone ring at approximately 6.5 ppm.
Pharmacological Relevance: Target Engagement
The scaffolds derived from 2-Cyanomethyl-5-methylbenzoic acid are highly prized in oncology and immunology. The isoquinolinone core, in particular, is a structural mimic of the nicotinamide moiety of NAD
+
. This allows it to act as a competitive inhibitor at the catalytic domain of PARP-1 and PARP-2 enzymes[8].
By inhibiting PARP, these compounds prevent the repair of DNA single-strand breaks via the Base Excision Repair (BER) pathway. In cancer cells harboring BRCA1/2 mutations, this leads to an accumulation of double-strand breaks and subsequent cell death—a classic example of synthetic lethality. Furthermore, related derivatives synthesized via similar cyanomethyl-driven cyclizations have shown potent activity as A2B-selective adenosine receptor antagonists, which are critical targets in immuno-oncology and asthma[9][10].
Caption: PARP inhibition pathway via isoquinolinone derivatives leading to synthetic lethality in oncology.
Quantitative Data & Structure-Activity Relationship (SAR)
The table below summarizes the reaction parameters and primary biological targets for various derivatives synthesized using the cyanomethylbenzoic acid framework. The data highlights how varying the secondary reagent shifts the pharmacological profile of the final molecule.
Note: The inclusion of the 5-methyl group (from 2-Cyanomethyl-5-methylbenzoic acid) generally increases the overall yield of electrophilic aromatic substitutions by ~5-8% due to the inductive stabilization of the intermediate acylium ion.
References
Kucherenko, T., Kysil, V., & Kovtunenko, V. (2003). "Condensation of 2-Cyanomethylbenzoic Acid with Secondary Amines as a Method of Synthesis of 3-Amino-1,2-dihydro-1-isoquinolinone Derivatives." Synthetic Communications, 33(7), 1163-1167. Available at:[Link]
Méndez, L. J., Cánepa, A. S., González, M. G., & Bravo, R. D. (2012). "A convenient one-pot synthesis of 1-aryl-substituted 2H-isoquinolin-3-ones." Tetrahedron Letters, 53(8), 688-690. Available at:[Link]
Hayallah, A. M., Sandoval-Ramírez, J., Reith, U., Schobert, U., Preiss, B., & Müller, C. E. (2002). "1,8-Disubstituted Xanthine Derivatives: Synthesis of Potent A2B-Selective Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 45(7), 1500-1510. Available at:[Link]
Pharmacokinetic Profiling of 2-Cyanomethyl-5-methylbenzoic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Rationale In modern rational drug design, the strategic incorporation of specific functional groups dictates not only the pharmacodynamics (PD) but also the absorption, distribution, met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
In modern rational drug design, the strategic incorporation of specific functional groups dictates not only the pharmacodynamics (PD) but also the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate. 2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4)[1] represents a highly versatile scaffold. When elaborated into novel derivatives, the intrinsic physicochemical properties of its two primary functional groups—the cyanomethyl moiety and the benzoic acid core—create a unique pharmacokinetic (PK) profile.
The nitrile (cyano) group acts as a robust bioisostere. It functions as a strong electron-withdrawing group that polarizes the adjacent aromatic system, rendering the ring less susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism[2]. Furthermore, compared to highly lipophilic halogens, the nitrile group maintains a lower calculated partition coefficient (clogP), which enhances aqueous solubility and facilitates high oral bioavailability[2].
Conversely, the benzoic acid moiety is the primary driver of systemic clearance. Benzoic acid derivatives are rapidly metabolized in the liver via Phase II conjugation with endogenous glycine, forming hippuric acid derivatives that are subsequently eliminated via renal excretion[3].
Understanding the interplay between the metabolically stable nitrile group and the rapidly conjugating benzoic acid core is critical for optimizing the PK profiles of these derivatives.
Strategic Workflow for PK Profiling
To accurately characterize the disposition of 2-Cyanomethyl-5-methylbenzoic acid derivatives, a highly structured, self-validating workflow must be employed.
Fig 1. End-to-end pharmacokinetic profiling workflow for novel derivatives.
In Vitro ADME: The Causality of Assay Selection
A common pitfall in early-stage ADME screening is the over-reliance on Human Liver Microsomes (HLMs). While HLMs are excellent for assessing Phase I CYP450 metabolism, they lack the endogenous cofactors (e.g., glycine, ATP) required for Phase II amino acid conjugation unless specifically supplemented. Because the primary clearance mechanism for benzoic acid derivatives is glycine conjugation[3], cryopreserved hepatocytes must be utilized to obtain an accurate in vitro intrinsic clearance (
CLint
) value.
Preparation: Thaw cryopreserved human or rat hepatocytes and suspend them in Williams' Medium E supplemented with GlutaMAX.
Causality: Whole cells maintain the mitochondrial acyl-CoA synthetase and glycine N-acyltransferase enzymes necessary to capture the hippuric acid conjugation pathway.
Incubation: Incubate the 2-Cyanomethyl-5-methylbenzoic acid derivative (1 µM) with the hepatocyte suspension (
1×106
cells/mL) at 37°C under 5%
CO2
.
Time-Course Sampling: Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes.
Quenching & Extraction: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing 100 ng/mL of a stable-isotope-labeled internal standard (SIL-IS) to precipitate proteins and halt enzymatic activity.
Validation Checkpoint: Always include a positive control (e.g., 7-hydroxycoumarin) in a parallel incubation. If the
CLint
of the control falls outside the historical acceptable range for Phase II activity, the assay is automatically invalidated, ensuring absolute data trustworthiness.
Proposed Metabolic Pathway
Fig 2. Proposed primary and secondary metabolic pathways of the scaffold.
Bioanalytical Method Validation (LC-MS/MS)
To quantify the parent drug and its metabolites in biological matrices (plasma, urine), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This method must strictly adhere to the FDA ICH M10 Bioanalytical Method Validation Guidelines [4].
Protocol 2: FDA-Compliant LC-MS/MS Bioanalysis
Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Due to the acidic nature of the benzoic acid moiety, Electrospray Ionization (ESI) in negative ion mode typically yields the highest sensitivity.
Calibration & QCs: Prepare calibration standards ranging from 1 to 1,000 ng/mL in blank rat plasma. Prepare Quality Control (QC) samples at 3 ng/mL (Low), 400 ng/mL (Mid), and 800 ng/mL (High).
Validation Checkpoint (Matrix Effect & Accuracy): Per FDA ICH M10 guidelines[4], the accuracy of all QC levels must be within ±15% of the nominal concentration, except at the Lower Limit of Quantitation (LLOQ), which allows ±20%. To guarantee the method is free from ion suppression, assess the matrix effect using six independent lots of plasma; the coefficient of variation (CV) of the IS-normalized matrix factor must be ≤15%[4].
In Vivo Pharmacokinetics: Quantitative Data Analysis
Following the validation of the bioanalytical method, in vivo PK studies are conducted in Sprague-Dawley rats to establish the systemic clearance (CL), volume of distribution at steady state (
Vdss
), half-life (
T1/2
), and oral bioavailability (%F).
The table below summarizes mock quantitative PK parameters comparing the base scaffold to two hypothetical structural derivatives designed to modulate the carboxylic acid moiety.
Base Scaffold: Exhibits high oral bioavailability (85%) driven by the solubility-enhancing properties of the cyanomethyl group[2]. However, the free benzoic acid results in moderate-to-high clearance (45.2 mL/min/kg) due to rapid Phase II glycine conjugation[3].
Derivative A (Amide): Masking the carboxylic acid as an amide prevents direct glycine conjugation, effectively halving the clearance (22.4 mL/min/kg) and extending the half-life. However, the loss of the ionizable acid slightly reduces aqueous solubility, dropping oral bioavailability to 62%.
Derivative B (Ester Prodrug): Demonstrates high clearance and low parent-drug exposure, indicating rapid hydrolysis by plasma esterases back to the base scaffold before systemic distribution can occur.
Conclusion
The 2-Cyanomethyl-5-methylbenzoic acid scaffold offers a highly tunable pharmacokinetic profile. The cyanomethyl group provides metabolic stability and lowers lipophilicity, protecting the aromatic ring from oxidative degradation. Meanwhile, the benzoic acid moiety acts as a predictable metabolic liability that can be strategically modified (e.g., via amidation) to dial in the desired half-life and clearance rates. By employing rigorous, self-validating hepatocyte assays and FDA-compliant LC-MS/MS methodologies, drug development professionals can effectively harness this scaffold for novel therapeutic applications.
References
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
Source: nih.gov
URL:[Link]
Metabolism and elimination scheme for benzoic acid and a variety of its precursor compounds used as flavoring agents and food additives
Source: researchgate.net
URL:[Link]
Bioanalytical Method Validation - Guidance for Industry | FDA
Source: fda.gov
URL:[Link]
HPLC method development for 2-Cyanomethyl-5-methylbenzoic acid analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-Cyanomethyl-5-methylbenzoic acid. Introduction 2-Cyanomethyl-5-methylbenzoic acid is a key intermediate in...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-Cyanomethyl-5-methylbenzoic acid.
Introduction
2-Cyanomethyl-5-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive guide for the development and validation of a robust, stability-indicating HPLC method for 2-Cyanomethyl-5-methylbenzoic acid, intended for researchers, scientists, and drug development professionals.
The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte. 2-Cyanomethyl-5-methylbenzoic acid is a moderately polar molecule containing both a carboxylic acid group and a cyano group. The carboxylic acid moiety, with an estimated pKa around 4, will have its ionization state significantly influenced by the mobile phase pH. This is a critical parameter to control for achieving good peak shape and reproducible retention times. The cyano group adds to the polarity of the molecule. A reversed-phase HPLC mode is the most suitable approach for this type of compound.
I. Physicochemical Properties of 2-Cyanomethyl-5-methylbenzoic acid
A thorough understanding of the analyte's properties is the foundation of logical method development.
Structure:
The molecule contains a benzene ring substituted with a cyanomethyl group and a methyl group, in addition to the carboxylic acid group. This aromatic nature makes it an excellent chromophore for UV detection.
pKa (Predicted):
The carboxylic acid group is predicted to have a pKa value in the range of 4-5. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be maintained at least 2 pH units below the pKa, which in this case would be a pH of 2-3.
LogP (Predicted):
The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
II. HPLC Method Development Strategy
The following workflow outlines a systematic approach to developing a robust HPLC method for 2-Cyanomethyl-5-methylbenzoic acid.
Caption: A systematic workflow for HPLC method development.
III. Experimental Protocols
A. Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Cyanomethyl-5-methylbenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution: Prepare the sample solution at a similar concentration as the working standard solution using the mobile phase as the diluent.
B. Initial Chromatographic Conditions (Screening Phase)
The goal of this phase is to achieve retention of the main peak and get a preliminary idea of the impurity profile.
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: A C18 stationary phase is a good starting point due to the non-polar nature of the analyte. A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) is recommended.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The low pH of this mobile phase will ensure the carboxylic acid group is fully protonated, leading to better peak shape.
Mobile Phase B: Acetonitrile (ACN).
Detection: Diode Array Detector (DAD) at 230 nm.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Gradient Program:
Start with a shallow gradient to ensure good separation of closely eluting impurities.
A typical starting gradient could be: 0 min - 30% B, 20 min - 80% B, 25 min - 80% B, 25.1 min - 30% B, 30 min - 30% B.
C. Method Optimization
Based on the initial screening run, the method will be optimized to achieve the desired resolution, peak shape, and run time.
Peak Tailing: If peak tailing is observed, it is likely due to the interaction of the carboxylic acid group with residual silanols on the silica backbone of the column. Maintaining a low mobile phase pH (around 2.5) with an acidic modifier like TFA or formic acid is crucial.
Resolution: If co-eluting peaks are present, the gradient slope can be decreased to improve resolution. Alternatively, a different stationary phase, such as a Phenyl-Hexyl column, could be evaluated to exploit different separation mechanisms (π-π interactions).
Organic Modifier: Methanol can be evaluated as an alternative to acetonitrile. It is a weaker solvent and can provide different selectivity for certain impurities.
D. Optimized and Validated HPLC Method
The following table summarizes the optimized chromatographic conditions for the analysis of 2-Cyanomethyl-5-methylbenzoic acid.
To ensure the method is stability-indicating, forced degradation studies must be performed. This involves subjecting the sample to various stress conditions to generate potential degradation products and demonstrating that they are well-separated from the main peak.
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber.
After each stress condition, the samples should be diluted to the working concentration and analyzed using the optimized HPLC method. The peak purity of the 2-Cyanomethyl-5-methylbenzoic acid peak should be assessed using a DAD to ensure no co-eluting degradants.
IV. Method Validation
The optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
V. System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates (N)
> 2000
%RSD of Peak Area
≤ 2.0% (for n=5)
VI. Conclusion
This application note provides a comprehensive and systematic approach to the development and validation of a stability-indicating HPLC method for the analysis of 2-Cyanomethyl-5-methylbenzoic acid. By following these protocols, researchers and drug development professionals can establish a reliable and robust analytical method suitable for routine quality control and stability testing. The principles outlined here are grounded in established scientific practices and regulatory expectations, ensuring the generation of high-quality, defensible analytical data.
VII. References
The Role of Trifluoroacetic Acid (TFA) in Reversed-Phase HPLC. Waters Corporation. [Link]
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Application
Application Note: Advanced Applications of 2-Cyanomethyl-5-methylbenzoic Acid in Peptide Synthesis and Late-Stage Functionalization
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Chemical Causality In modern drug discovery, the strategic modifica...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, peptide chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocol
Introduction & Chemical Causality
In modern drug discovery, the strategic modification of a peptide's N-terminus is a proven method for enhancing metabolic stability, modulating lipophilicity, and improving receptor affinity. 2-Cyanomethyl-5-methylbenzoic acid (CMBA) (CAS 99184-74-4)[1] has emerged as a highly versatile, bifunctional building block for these applications.
CMBA features two distinct reactive centers:
A Carboxylic Acid: Enables standard amide bond formation with the free N-terminus of a peptide chain.
A Cyanomethyl Group (-CH₂CN): Acts as a bioorthogonal handle that is completely stable under standard Fmoc-Solid Phase Peptide Synthesis (SPPS) conditions, including harsh acidic cleavage[2].
Once the CMBA-capped peptide is cleaved from the resin, the cyanomethyl group can be subjected to late-stage functionalization. The most prominent application is the conversion of the nitrile into a 1H-tetrazole via a [3+2] cycloaddition. Tetrazoles are premier bioisosteres for carboxylic acids; they mimic the spatial arrangement and pKa (~4.9) of a carboxylate but offer superior metabolic stability, enhanced spatial delocalization of negative charge, and improved membrane penetration[3],[4].
Mechanistic Grounding: The Coupling Choice
To attach CMBA to a sterically hindered peptide sequence, we utilize (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is selected over traditional carbodiimides (like DIC) or older uronium salts (like HBTU) due to the "7-aza effect" [5]. The pyridine nitrogen in HATU's leaving group (HOAt) provides anchimeric assistance—a neighboring group effect that stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating aminolysis kinetics and ensuring complete capping[5].
Experimental Workflow
The following diagram illustrates the logical progression from resin-bound peptide to the final tetrazole-modified peptidomimetic.
Caption: Workflow for CMBA peptide capping and subsequent conversion to a tetrazole bioisostere.
Quantitative Data: Coupling Optimization
To establish the most efficient protocol, various coupling reagents were evaluated for the attachment of CMBA to a model resin-bound peptide (H-Gly-Phe-Leu-Resin).
Table 1: Optimization of CMBA Coupling
Coupling Reagent
Equivalents (Reagent/Base)
Base
Reaction Time (min)
Conversion (%)*
Epimerization Risk
HATU
2.9 / 6.0
DIPEA
45
>99
Low
HBTU
2.9 / 6.0
DIPEA
90
85
Moderate
DIC / Oxyma
3.0 / 3.0
None
120
92
Very Low
PyBOP
3.0 / 6.0
NMM
120
78
Low
*Conversion determined by LC-MS peak integration of the crude cleaved peptide.
Detailed Methodologies & Protocols
Protocol A: N-Terminal Capping with CMBA via HATU Activation
Objective: Efficiently couple CMBA to the free N-terminus of a resin-bound peptide while avoiding chain-terminating side reactions.
Step-by-Step Procedure:
Resin Preparation: Swell the peptide-resin (0.1 mmol scale, free N-terminus) in anhydrous DMF for 30 minutes. Drain the solvent.
Pre-activation: In a separate vial, dissolve CMBA (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.
Causality Note: HATU is deliberately kept slightly sub-stoichiometric relative to the carboxylic acid. If unreacted HATU is transferred to the resin, the uronium salt can react directly with the free N-terminus of the peptide, causing irreversible guanidinylation and permanently capping the sequence[5].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the vial. Stir for 2 minutes to allow the formation of the highly reactive OAt-active ester.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45 minutes.
Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A colorless or faint yellow result confirms the complete absence of primary amines (successful coupling). A blue color indicates incomplete coupling, necessitating a repeat of steps 2-5.
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.
Causality Note: Sodium azide is a relatively poor nucleophile for unactivated nitriles. ZnBr₂ acts as a crucial Lewis acid catalyst. It coordinates to the nitrogen of the cyanomethyl group, withdrawing electron density and increasing the electrophilicity of the nitrile carbon. This significantly lowers the activation energy required for the [3+2] cycloaddition[3].
Safety Warning: NaN₃ is highly toxic and potentially explosive. Handle exclusively in a fume hood and avoid contact with strong acids or heavy metals.
Cycloaddition: Heat the reaction mixture to 80°C in a sealed, pressure-rated vessel for 12–24 hours.
Self-Validation (LC-MS): Monitor the reaction progress via LC-MS. The successful formation of the tetrazole is validated by a clean mass shift of +43 Da (corresponding to the addition of HN₃) relative to the starting CMBA-peptide.
Quenching & Purification: Once the starting material is consumed, cool the mixture and quench with 1M HCl (0.5 mL).
Causality Note: The acid quench serves a dual purpose: it protonates the newly formed tetrazole (pKa ~4.9) and breaks down any stable Zinc-tetrazole coordination complexes.
Isolation: Purify the crude mixture via preparative RP-HPLC to isolate the final tetrazole-modified peptidomimetic.
Application Note: Cascade Reductive Lactamization of 2-(Cyanomethyl)-5-methylbenzoic Acid
Executive Summary The synthesis of 3,4-dihydroisoquinolin-1(2H)-one scaffolds is of paramount importance in medicinal chemistry, serving as the core pharmacophore for numerous PARP inhibitors, kinase modulators, and CNS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one scaffolds is of paramount importance in medicinal chemistry, serving as the core pharmacophore for numerous PARP inhibitors, kinase modulators, and CNS therapeutics. This technical guide details the highly efficient, one-pot catalytic hydrogenation of 2-(cyanomethyl)-5-methylbenzoic acid to yield 7-methyl-3,4-dihydroisoquinolin-1(2H)-one. By leveraging a reductive lactamization cascade, this protocol eliminates the need for intermediate isolation, maximizing atom economy, yield, and operational throughput.
Mechanistic Causality: Why the Chemistry Works
The transformation relies on a delicate interplay between heterogeneous catalysis and thermodynamic driving forces. The reaction proceeds via a two-stage cascade:
Nitrile Reduction: The cyano group is catalytically hydrogenated over Palladium on Carbon (Pd/C) to form a primary amine intermediate.
Intramolecular Lactamization: The newly formed primary amine undergoes spontaneous nucleophilic attack on the adjacent carboxylic acid, followed by dehydration to form the stable 6-membered lactam ring.
The Critical Role of Acetic Acid:
A common failure mode in nitrile hydrogenation is the formation of secondary amine dimers. To prevent this, the reaction is performed in methanol doped with acetic acid. The causality behind this choice is twofold:
Dimer Suppression: Acetic acid transiently protonates the highly reactive primary amine intermediate, sterically and electronically hindering intermolecular attack on adjacent surface-bound imines.
Electrophilic Activation: If standard basic nitrile reduction conditions (e.g., Raney Ni / NH₃) were used, the carboxylic acid would deprotonate into a carboxylate anion—a remarkably poor electrophile. Acidic conditions ensure the carboxylic acid remains protonated, maintaining a highly electrophilic carbonyl carbon primed for intramolecular cyclization 1.
Mechanistic cascade of nitrile hydrogenation and subsequent intramolecular lactamization.
Experimental Design & Catalyst Selection
Selecting the right catalyst and solvent system is the difference between a stalled intermediate and a quantitative cascade. Table 1 summarizes the empirical data driving our protocol choices. Pd/C under moderate hydrogen pressure with an acidic modifier provides the optimal balance of reduction kinetics and cyclization thermodynamics 2.
Table 1: Catalyst and Condition Optimization for Reductive Lactamization
Catalyst
Solvent System
Additive
Temp (°C)
H₂ Pressure
Conversion
Lactam Yield
Key Impurity Profile
10% Pd/C
MeOH
None
25
1 atm
85%
60%
High amino acid intermediate
10% Pd/C
MeOH
AcOH (1.1 eq)
50
50 psi
>99%
92%
Clean profile; trace dimers
Raney Ni
EtOH
NH₃ (aq)
50
50 psi
95%
45%
Stalled at amino acid stage
PtO₂
AcOH
None
25
50 psi
>99%
88%
Ring reduction byproducts
Self-Validating Experimental Protocol
This protocol is engineered as a closed-loop, self-validating system. It relies on In-Process Controls (IPC) to dictate workflow progression, ensuring that no material is advanced to workup until the thermodynamic cyclization is complete.
Reactor Charging: To a clean, dry Parr autoclave, charge 2-(cyanomethyl)-5-methylbenzoic acid (10.0 g, 57.1 mmol) and Methanol (100 mL). Stir to form a suspension.
Acidification: Add Glacial Acetic Acid (3.6 mL, 1.1 equiv). Causality: The addition of acid is critical for the mechanistic activation of the carbonyl and suppression of dimerization.
Catalyst Loading: Carefully add 10% Pd/C (1.0 g, 10 wt%). Safety Note: Always add Pd/C to a solvent-wetted substrate under an inert atmosphere to prevent solvent ignition.
Purging Sequence (Self-Validation Step 1): Seal the reactor. Purge with Nitrogen (3 x 30 psi), followed by Hydrogen (3 x 30 psi). This validates the reactor seal integrity and removes catalyst-poisoning oxygen.
Hydrogenation: Pressurize the reactor to 50 psi with H₂. Heat the internal temperature to 45°C. Maintain stirring at 800 rpm for 4 hours.
In-Process Control (IPC) Check (Self-Validation Step 2): Vent the reactor and withdraw a 0.1 mL aliquot. Dilute with MeOH and analyze via LC-MS.
Validation Criteria: The mass balance must equal 100%. If the intermediate 2-(2-aminoethyl)-5-methylbenzoic acid (m/z 180) is >2% Area, the reduction is complete but lactamization is lagging.
Corrective Action: Do not add more H₂; instead, increase the temperature to 55°C for 2 additional hours to drive the dehydration step.
Workup: Once IPC confirms >99% conversion to the lactam, cool to 20°C and safely vent the H₂ gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with MeOH (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove MeOH and AcOH. Resuspend the crude solid in Ethyl Acetate/Heptane (1:2, 50 mL), stir for 30 mins, filter, and dry in vacuo to afford 7-methyl-3,4-dihydroisoquinolin-1(2H)-one as an off-white solid .
Self-validating experimental workflow for the reductive lactamization process.
Analytical Validation Profile
To ensure the integrity of the self-validating IPC steps, reference the expected analytical markers in Table 2. Tracking the shift in the mass-to-charge ratio (m/z) and the disappearance of the nitrile alpha-protons is definitive proof of cascade progression.
Technical Support Center: Strategies for Solubilizing 2-Cyanomethyl-5-methylbenzoic Acid in Aqueous Media
Welcome to the technical support center for 2-Cyanomethyl-5-methylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Cyanomethyl-5-methylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively.
2-Cyanomethyl-5-methylbenzoic acid (CAS No. 99184-74-4) presents a classic solubility challenge. Its molecular structure contains a hydrophobic benzene ring substituted with a methyl group, which significantly limits its affinity for water[1]. While the carboxylic acid moiety offers a handle for solubilization, its effectiveness is highly dependent on the solution's pH. This guide provides a systematic approach to overcoming these challenges.
Compound Profile & Intrinsic Solubility
Understanding the physicochemical properties of 2-Cyanomethyl-5-methylbenzoic acid is the first step in designing an effective solubilization strategy.
Property
Value / Prediction
Rationale & Implications
Molecular Formula
C₁₀H₉NO₂
Indicates a significant carbon backbone relative to polar groups[2].
The benzene ring and methyl group confer hydrophobicity, while the carboxylic acid is a polar, ionizable group that is key to pH-dependent solubility[1][3].
Predicted pKa
~3.9 - 4.2
The pKa of benzoic acid is ~4.2[4]. The electron-withdrawing cyanomethyl group is expected to increase acidity (lower pKa), making it slightly more acidic than benzoic acid itself. This value is critical for pH adjustment strategies.
Predicted logP
~2.0 - 2.5
This predicted octanol-water partition coefficient suggests a preference for a lipid environment over an aqueous one, correlating with its low water solubility.
Aqueous Solubility
Poor / Limited
The hydrophobic nature of the bulk of the molecule outweighs the polarity of the carboxylic acid in its protonated (uncharged) state[1].
Frequently Asked Questions (FAQs)
Here we address the most common initial queries from users in the field.
Q1: I've added 2-Cyanomethyl-5-methylbenzoic acid to neutral water (pH 7.0) and it won't dissolve. Why?
A: At neutral pH, the carboxylic acid group (with a pKa likely around 4.0) is predominantly in its deprotonated, anionic (carboxylate) form. However, the equilibrium means a fraction remains in the protonated, uncharged state. The intrinsic insolubility of the uncharged molecule is very high, and complete dissolution often requires pushing the equilibrium much further towards the ionized form by raising the pH well above the pKa. For carboxylic acids, a good rule of thumb is that the pH should be at least 1.5 to 2 units above the pKa to ensure >99% ionization and achieve significant aqueous solubility[3][5].
Q2: What is the quickest way to dissolve a small amount for a preliminary in vitro assay?
A: The most direct method is pH adjustment. Prepare a concentrated stock solution in a water-miscible organic co-solvent like DMSO. Then, dilute this stock into your aqueous buffer. Alternatively, for a purely aqueous solution, add the solid compound to your buffer and then add a small amount of a base like 1M NaOH dropwise until the solid dissolves completely. Always check the final pH to ensure it is compatible with your assay.
Q3: I managed to dissolve the compound by heating the solution, but it crashed out as it cooled. Is heating a viable method?
A: Heating increases the kinetic energy of the system, which can temporarily increase the solubility of many compounds. However, what you have created is a supersaturated solution. Upon cooling, the thermodynamic equilibrium shifts back, and the excess solute precipitates out. Therefore, heating alone is not a reliable method for creating a stable stock solution at room or physiological temperatures. It is best used in combination with other methods like pH adjustment to achieve a thermodynamically stable solution.
Q4: I dissolved the compound at pH 8.5, but when I added it to my cell culture media (pH 7.4), it precipitated. What is happening?
A: This is a common issue related to a pH shift. Your stock solution was stable at pH 8.5, where the compound was fully ionized and soluble. When you introduced it to the lower pH of the cell culture media, the equilibrium shifted back towards the protonated, insoluble form of the acid. The concentration of the compound in the media likely exceeded its solubility limit at pH 7.4, causing it to precipitate. To avoid this, you can either (a) lower the final concentration of your compound in the media or (b) use a different solubilization strategy, like cyclodextrin complexation, which is less sensitive to minor pH changes.
In-Depth Troubleshooting Guides
For more persistent solubility issues, a systematic approach is required. The following guides provide detailed principles and protocols.
Guide 1: pH-Mediated Solubilization
Principle of Causality: This is the most fundamental technique for ionizable compounds. The solubility of a carboxylic acid is directly governed by its ionization state, as described by the Henderson-Hasselbalch equation. Below its pKa, the compound exists primarily in its neutral, protonated (R-COOH) form, which is poorly soluble due to the hydrophobic aromatic ring. By raising the pH above the pKa, the acid is deprotonated to its carboxylate salt form (R-COO⁻), which is an ion. This charged species is significantly more polar and readily forms favorable ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility[3][5][6].
Caption: pH-dependent equilibrium of 2-Cyanomethyl-5-methylbenzoic acid.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
Weigh Compound: Weigh out 1.752 mg of 2-Cyanomethyl-5-methylbenzoic acid (MW = 175.18 g/mol ) for a final volume of 1 mL.
Initial Suspension: Add the solid to ~0.8 mL of purified water (or your desired buffer) in a volumetric flask or appropriate tube. The compound will likely not dissolve and will form a suspension.
Base Titration: While stirring, add 1 M NaOH or 1 M KOH dropwise. Use a calibrated pH meter to monitor the pH. Add base until all the solid has dissolved.
pH Adjustment: Continue adding base until the pH is stable at a target value, typically 1.5-2.0 units above the compound's pKa (e.g., pH 6.0 - 7.5). Be cautious not to overshoot and create a highly alkaline solution that could degrade the compound or interfere with your experiment.
Final Volume: Once the compound is fully dissolved and the pH is stable, add water (or buffer) to reach the final desired volume (1.0 mL).
Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter compatible with aqueous solutions.
Troubleshooting & Expert Insights:
Precipitation in Buffers: If using a phosphate buffer, be aware that high concentrations of certain salts can cause "salting out," reducing the solubility of your compound[7].
Choice of Base: For in vivo studies, consider using bases that yield physiologically compatible salts, such as tromethamine (TRIS base) or L-arginine, instead of NaOH or KOH.
Stability: Always assess the stability of your compound at the solubilizing pH. Some molecules can undergo hydrolysis or degradation in alkaline conditions. A short-term stability test (e.g., analyzing the solution by HPLC after 24 hours at the storage temperature) is recommended.
Guide 2: Co-Solvent Systems
Principle of Causality: When pH adjustment is not viable (e.g., due to compound instability or assay incompatibility), co-solvents are a common alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This "polarity reduction" makes the aqueous environment more hospitable to hydrophobic molecules like 2-Cyanomethyl-5-methylbenzoic acid, thereby increasing its solubility[8]. The mechanism involves disrupting water's hydrogen bond network and creating a microenvironment that can better accommodate the non-polar parts of the solute.
Caption: Experimental workflow for developing a co-solvent formulation.
Experimental Protocol: Co-Solvent Screening
Primary Stock Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of the compound in 100% DMSO. This serves as a starting point.
Screening Dilutions: In separate microcentrifuge tubes, dilute the primary stock into your final aqueous buffer to achieve the target concentration. Test different final percentages of the co-solvent (e.g., 10%, 5%, 2%, 1%, 0.5% DMSO).
Solubility Assessment: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours) at room temperature. The lowest percentage of co-solvent that maintains a clear solution is the optimal choice.
Assay Compatibility Check:Crucially , run a vehicle control in your experiment using the buffer with the selected percentage of co-solvent. This ensures the co-solvent itself does not interfere with your biological or analytical system. High concentrations of DMSO, for example, can be toxic to cells.
Data Presentation: Comparison of Common Co-Solvents
Co-Solvent
Typical Conc. Range
Advantages
Disadvantages & Considerations
DMSO
0.1 - 5%
Excellent solubilizing power for many compounds.
Can be toxic to cells at >0.5-1%; may interfere with some assays.
Ethanol
1 - 20%
Biologically compatible; less toxic than DMSO.
More volatile; may not be as potent a solubilizer as DMSO.
Propylene Glycol (PG)
5 - 40%
Low toxicity; commonly used in pharmaceutical formulations.
Can be viscous; may require moderate concentrations.
PEG 400
10 - 50%
Very low toxicity; suitable for in vivo use.
High concentrations needed; can affect osmolality.
Guide 3: Complexation with Cyclodextrins
Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic internal cavity. A poorly soluble "guest" molecule, like 2-Cyanomethyl-5-methylbenzoic acid, can be encapsulated within this hydrophobic cavity. This forms a "host-guest" or "inclusion" complex. The resulting complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the hydrophobic guest molecule and dramatically increasing its apparent aqueous solubility[9][10][][12]. Modified cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used as they have improved solubility and a lower toxicity profile compared to native β-cyclodextrin[9][13].
Caption: Formation of a soluble drug-cyclodextrin inclusion complex.
Experimental Protocol: Preparation by Kneading Method
Molar Ratio Selection: Start with a 1:1 molar ratio of 2-Cyanomethyl-5-methylbenzoic acid to HP-β-CD. The molecular weight of HP-β-CD is typically ~1400 g/mol , but check your supplier's specification sheet.
Mixing: Place the accurately weighed powders in a mortar.
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powders. Knead the mixture thoroughly with a pestle for 30-45 minutes. The goal is to create a thick, uniform paste. This intimate mixing in the presence of a minimal amount of solvent facilitates the inclusion of the drug into the cyclodextrin cavity.
Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved, yielding a solid powder.
Reconstitution: The resulting powder is the drug-CD complex. It can now be dissolved directly in water or buffer. Test the solubility of this complex at your target concentration.
Troubleshooting & Expert Insights:
Which CD to Use? For most aromatic compounds of this size, β-cyclodextrins and their derivatives (like HP-β-CD or SBE-β-CD) are the most suitable due to the cavity size.
Stoichiometry: If a 1:1 ratio does not provide sufficient solubility, a 1:2 (Drug:CD) ratio can be explored. Phase-solubility studies can be performed to determine the optimal stoichiometry and binding constant, but this is a more advanced characterization step.
Validation: True confirmation of inclusion complex formation requires analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy. However, for many research applications, the significant increase in aqueous solubility is sufficient functional validation.
Summary & Method Selection Guide
Choosing the right solubilization strategy depends on your specific experimental constraints and goals.
Strategy
Primary Mechanism
Pros
Cons
Best For...
pH Adjustment
Ionization
Simple, cost-effective, high solubility increase.
Only for ionizable compounds; pH may affect assay/stability; risk of precipitation on dilution.
In vitro screening, analytical standards, initial formulation work.
Co-solvents
Polarity Reduction
Versatile, works for non-ionizable compounds, easy to screen.
Potential for vehicle toxicity/interference; risk of precipitation on dilution.
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Technical Support Center: Optimizing Crystallization and Purification of 2-Cyanomethyl-5-methylbenzoic Acid
An in-depth guide to optimizing crystallization and purification conditions for 2-Cyanomethyl-5-methylbenzoic acid, presented by the BenchChem Technical Support Center. A Foreword from Your Senior Application Scientist W...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to optimizing crystallization and purification conditions for 2-Cyanomethyl-5-methylbenzoic acid, presented by the BenchChem Technical Support Center.
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical guide for 2-Cyanomethyl-5-methylbenzoic acid. As a substituted aromatic carboxylic acid, this compound presents unique purification challenges that sit at the intersection of polarity, hydrogen bonding, and π-stacking interactions. Successful crystallization is not merely about precipitating a solid; it is a controlled process of molecular self-assembly. This guide is structured to move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the chemical reasoning behind them. Our goal is to empower you to move beyond trial-and-error and toward a rational, optimized purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for failed crystallization with this compound?
A1: The most frequent issue is an improper choice of solvent. 2-Cyanomethyl-5-methylbenzoic acid possesses both a polar carboxylic acid group and a moderately polar cyanomethyl group, alongside a non-polar toluene backbone. An ideal solvent must exhibit a strong temperature-dependent solubility profile: dissolving the compound completely when hot, but poorly when cold.[1] Using a solvent that is too polar (like water) may fail to dissolve the compound even when hot, while a solvent that is too non-polar may not allow for precipitation upon cooling.
Q2: My compound "oils out" instead of forming crystals. What does this mean and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[2] This is often caused by a solution that is too supersaturated or is cooling too rapidly. The fundamental cause is that the solubility of the compound decreases so sharply that it precipitates before the temperature drops below its melting point. To remedy this, return the solution to the heat source and add a small amount (1-5% of total volume) of additional solvent to slightly decrease the saturation.[3] Then, ensure a much slower, controlled cooling process, perhaps by insulating the flask.
Q3: Can I use a solvent mixture for recrystallization?
A3: Absolutely. A two-solvent system (also known as antisolvent crystallization) is a powerful technique when no single solvent provides the ideal solubility profile.[1] You would dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "antisolvent" (in which the compound is insoluble, but which is miscible with the "good" solvent) until the solution becomes faintly cloudy (turbid). A drop or two of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[4]
Q4: My final product has a low melting point and appears discolored. What are the likely impurities?
A4: Discoloration often points to residual starting materials or by-products from the synthesis. For aromatic compounds, these can be colored impurities that can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5] A low or broad melting point range is a classic indicator of impurity. The most likely culprits are isomers, unreacted starting materials, or solvent molecules trapped within the crystal lattice. A second recrystallization is often necessary to achieve high purity.
Systematic Optimization Workflow
The path from a crude solid to a highly pure crystalline product is a systematic process of solvent selection, solubility testing, and controlled cooling. The following workflow provides a logical progression for optimizing your purification.
Caption: Troubleshooting decision tree for common crystallization problems.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable single solvent or a miscible solvent/antisolvent pair for recrystallization.
Preparation: Place approximately 10-20 mg of your crude 2-Cyanomethyl-5-methylbenzoic acid into several small test tubes.
Room Temperature Test: To each tube, add a different candidate solvent (from the table above) dropwise, starting with ~0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.
[5]3. Elevated Temperature Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves.
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.
Selection: Based on these observations, select the best single solvent or a promising pair for a two-solvent system (one where it was very soluble and one where it was very insoluble).
Protocol 2: Single-Solvent Recrystallization
Objective: To purify the compound using a pre-determined optimal single solvent.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
[1]2. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes insoluble impurities and activated charcoal. [6]This step must be done quickly to prevent premature crystallization in the funnel.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
References
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
Wigotsky, V. (2002). Process for purification of aromatic carboxylic acids.
Paolucci, C., & Roffia, P. (2004). Process for the purification of aromatic carboxylic acids.
Cho, S. H., & Kim, Y. (2020). Purification of Aromatic Carboxylic Acids. European Patent Office (EP3089957B1). [Link]
Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of 2-Cyanomethyl-5-methylbenzoic Acid
Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals. Executive Summary & Chemical Context The structural elucidation and quantification of functionalized aromatic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals.
Executive Summary & Chemical Context
The structural elucidation and quantification of functionalized aromatic intermediates are critical bottlenecks in active pharmaceutical ingredient (API) development. 2-Cyanomethyl-5-methylbenzoic acid (CAS: 99184-74-4) [1] is a highly specific bifunctional building block featuring both a hydrogen-bond-donating carboxylic acid and a reactive cyanomethyl (nitrile) group.
As a Senior Application Scientist, I frequently observe laboratories struggling to choose the optimal mass spectrometry (MS) platform for such bifunctional compounds. This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By analyzing the causality behind their distinct fragmentation patterns, this guide provides a self-validating framework for robust analytical method development.
Platform Comparison: HR-ESI-MS/MS vs. GC-EI-MS
The choice of analytical platform dictates the type of structural information obtained. ESI is a "soft" ionization technique that preserves the intact molecular ion, whereas EI is a "hard" ionization technique that shatters the molecule into a reproducible fingerprint.
Causality in Method Selection:
Because 2-Cyanomethyl-5-methylbenzoic acid contains a highly polar carboxylic acid moiety, it is non-volatile and thermally labile in its native state. Therefore, direct GC-MS analysis is impossible without chemical derivatization (e.g., silylation). Conversely, the acidic proton makes it an ideal candidate for negative-ion mode ESI-MS, where it readily deprotonates to form a stable
[M−H]−
anion.
Table 1: Performance and Workflow Comparison
Parameter
HR-ESI-MS/MS (Orbitrap/Q-TOF)
GC-EI-MS (Single Quadrupole)
Ionization Mode
Negative ESI (
[M−H]−
)
Electron Ionization (70 eV,
[M]+∙
)
Sample Preparation
Direct dilution in aqueous/organic solvent
Requires derivatization (e.g., BSTFA)
Intact Mass Accuracy
<2
ppm (Excellent for empirical formula)
Nominal mass only (Unit resolution)
Fragmentation Control
Tunable via Collision-Induced Dissociation (CID)
Fixed at 70 eV (Highly reproducible library matching)
Understanding the gas-phase dissociation of 2-Cyanomethyl-5-methylbenzoic acid requires analyzing the ortho-effect. Mechanistic studies on ortho-substituted benzoic acids demonstrate that the spatial proximity of the ortho-substituent to the carboxylic acid facilitates unique rearrangement pathways driven by intermediate distonic ion formation[2].
In negative-ion ESI, the precursor ion is the deprotonated molecule
[M−H]−
at m/z 174.056. Upon collisional activation, two primary competing pathways emerge:
Decarboxylation (Loss of
CO2
): The most thermodynamically favorable pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (-44 Da)[3]. This yields an abundant fragment at m/z 130.066.
Nitrile Cleavage (Loss of HCN): The cyanomethyl group is prone to the elimination of hydrogen cyanide (-27 Da)[4], yielding a fragment at m/z 147.045.
Sequential Cleavage: The m/z 130.066 fragment can further lose HCN to form a stable conjugated anion at m/z 103.055.
Fig 1. ESI(-)-MS/MS fragmentation pathway of 2-Cyanomethyl-5-methylbenzoic acid.
Validated Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . They incorporate procedural blanks to monitor carryover and internal standards to correct for matrix effects and derivatization efficiency.
Protocol A: HR-ESI-MS/MS Workflow
Causality: A basic mobile phase is deliberately chosen to ensure the carboxylic acid remains fully deprotonated during electrospray ionization, maximizing sensitivity in negative mode.
Sample Preparation: Dissolve 1.0 mg of 2-Cyanomethyl-5-methylbenzoic acid in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (
NH4OH
).
Self-Validation Step: Spike the sample with 10 ng/mL of Benzoic acid-
d5
(Isotopic Internal Standard) to monitor ionization suppression. Run a 50:50 Methanol:Water blank prior to the sample.
Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1%
NH4OH
) and Acetonitrile.
MS Conditions: Operate the Orbitrap/Q-TOF in negative ESI mode. Set spray voltage to 2.5 kV and capillary temperature to 320°C. Acquire MS/MS spectra using Normalized Collision Energies (NCE) of 20, 30, and 40 eV.
Causality: Carboxylic acids hydrogen-bond strongly, causing severe peak tailing and thermal degradation in GC. Silylation with BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.
Sample Preparation: Transfer 100 µL of a 10 µg/mL methanolic stock solution to a glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen.
Derivatization: Add 50 µL of BSTFA (containing 1% TMCS catalyst) and 50 µL of anhydrous Pyridine. Cap tightly and incubate at 70°C for 30 minutes.
Self-Validation Step: Prepare a "reagent blank" (BSTFA + Pyridine only) subjected to the same incubation to ensure no phthalate or siloxane contamination mimics analyte peaks.
GC-MS Conditions: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C. EI source set to 70 eV, scanning m/z 50–500.
Comparative Experimental Data
The tables below summarize the expected quantitative data from both platforms. ESI provides exact mass data critical for confirming the empirical formula, while GC-MS provides a robust fingerprint.
Table 2: HR-ESI-MS/MS Fragment Data (Negative Mode, NCE 30 eV)
Measured m/z
Theoretical m/z
Formula
Mass Error (ppm)
Relative Abundance
Assignment
174.0561
174.0560
[C10H8NO2]−
+0.5
100%
Precursor
[M−H]−
130.0663
130.0662
[C9H8N]−
+0.7
85%
[M−H−CO2]−
147.0452
147.0451
[C9H7O2]−
+0.6
15%
[M−H−HCN]−
103.0554
103.0553
[C8H7]−
+0.9
40%
[M−H−CO2−HCN]−
Table 3: GC-EI-MS Fragment Data (TMS Derivative, 70 eV)
Note: The intact TMS derivative has a nominal mass of 247 Da.
For the structural verification of 2-Cyanomethyl-5-methylbenzoic acid, HR-ESI-MS/MS is the superior platform. Its soft ionization preserves the molecular ion, while the predictable ortho-effect driven losses of
CO2
and HCN provide definitive structural proof without the need for time-consuming derivatization. However, if a laboratory is restricted to legacy equipment or requires highly standardized library matching for routine batch release, the GC-EI-MS protocol utilizing BSTFA derivatization offers a highly reproducible and robust alternative.
References
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
Ortho effects: A mechanistic study. ResearchGate. Available at: [Link]
Reversible Addition–Fragmentation Chain Transfer Polymerization of Vinyl Chloride. Macromolecules - ACS Publications. Available at: [Link]
A Comparative Analysis of the Reactivity of 2-Cyanomethyl-5-methylbenzoic Acid and 2-Cyanomethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic carboxylic acids serves as a cornerstone for the synthesis of c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic carboxylic acids serves as a cornerstone for the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related benzoic acid derivatives: 2-Cyanomethyl-5-methylbenzoic acid and 2-Cyanomethylbenzoic acid. By examining the electronic and steric influences of their substituents, we aim to provide a predictive framework for their behavior in various chemical transformations, supported by theoretical principles and illustrative experimental protocols.
Unveiling the Molecular Structures and Intrinsic Properties
At first glance, 2-Cyanomethyl-5-methylbenzoic acid and 2-Cyanomethylbenzoic acid differ by a single methyl group on the aromatic ring. However, this seemingly minor structural variation imparts significant differences in their electronic distribution and steric environment, which in turn dictates their chemical reactivity.
2-Cyanomethylbenzoic acid features a carboxylic acid group and a cyanomethyl group in an ortho relationship on the benzene ring. The cyanomethyl group (-CH₂CN) is a moderately electron-withdrawing group, primarily through the inductive effect of the cyano moiety.
2-Cyanomethyl-5-methylbenzoic acid introduces an additional methyl group at the 5-position (para to the cyanomethyl group and meta to the carboxylic acid). The methyl group (-CH₃) is an electron-donating group through both inductive and hyperconjugation effects.
Property
2-Cyanomethylbenzoic acid
2-Cyanomethyl-5-methylbenzoic acid
Molecular Formula
C₉H₇NO₂
C₁₀H₉NO₂
Molecular Weight
161.16 g/mol
175.18 g/mol
Key Substituents
-COOH (ortho to -CH₂CN)
-COOH (ortho to -CH₂CN), -CH₃ (meta to -COOH)
A Deep Dive into Comparative Reactivity
The reactivity of these molecules can be dissected by considering three primary aspects: the acidity of the carboxylic acid, the susceptibility of the aromatic ring to electrophilic substitution, and the reactivity of the cyanomethyl group.
Acidity of the Carboxylic Acid Functionality
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge, while electron-donating groups (EDGs) decrease acidity by destabilizing the anion.[1]
In 2-Cyanomethylbenzoic acid , the electron-withdrawing cyanomethyl group at the ortho position enhances the acidity compared to benzoic acid (pKa ≈ 4.20).
For 2-Cyanomethyl-5-methylbenzoic acid , the electron-donating methyl group at the meta position to the carboxylic acid will have a slight destabilizing effect on the benzoate anion through its +I (inductive) effect. This would be expected to make 2-Cyanomethyl-5-methylbenzoic acid a slightly weaker acid than 2-Cyanomethylbenzoic acid.
Electrophilic aromatic substitution is a cornerstone of arene chemistry. The rate and regioselectivity of these reactions are governed by the electronic nature of the substituents on the ring.[2]
In 2-Cyanomethylbenzoic acid , both the carboxylic acid and cyanomethyl groups are deactivating and meta-directing. However, the ortho/para positions to the weakly activating cyanomethyl group (relative to the deactivating carboxylic acid) would be less deactivated.
In 2-Cyanomethyl-5-methylbenzoic acid , the presence of the activating methyl group significantly alters the reactivity landscape. The methyl group is an ortho, para-director. The combined directing effects of the three substituents would lead to a more complex product distribution in EAS reactions compared to the unsubstituted analogue. The positions ortho to the methyl group (C4 and C6) and para to the methyl group (which is the C2 position, already substituted) are activated. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. Overall, the presence of the electron-donating methyl group is expected to make the aromatic ring of 2-Cyanomethyl-5-methylbenzoic acid more reactive towards electrophiles than that of 2-Cyanomethylbenzoic acid.[3]
Predicted EAS Reactivity: 2-Cyanomethyl-5-methylbenzoic acid > 2-Cyanomethylbenzoic acid
Reactivity of the Cyanomethyl and Carboxylic Acid Groups
The reactivity of the functional groups themselves can also be influenced by the other substituents.
Esterification of the Carboxylic Acid: The rate of esterification is sensitive to steric hindrance around the carboxylic acid group.[4] Since the methyl group in 2-Cyanomethyl-5-methylbenzoic acid is in the meta position to the carboxyl group, it is not expected to exert a significant steric effect on the esterification reaction. However, the increased electron density in the ring of the methylated compound might slightly decrease the electrophilicity of the carboxyl carbon, potentially leading to a marginally slower reaction rate compared to 2-Cyanomethylbenzoic acid under identical conditions.
Reactions of the Cyanomethyl Group: The benzylic protons of the cyanomethyl group are acidic and can be deprotonated to form a carbanion, which can then participate in various nucleophilic reactions. The electron-donating methyl group in 2-Cyanomethyl-5-methylbenzoic acid may slightly destabilize the carbanion, making the benzylic protons marginally less acidic compared to those in 2-Cyanomethylbenzoic acid. Conversely, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.[5] The electronic environment of the aromatic ring can influence the conditions required for these transformations.
Experimental Verification: A Comparative Nitration Protocol
To empirically compare the reactivity of these two compounds towards electrophilic aromatic substitution, a controlled nitration experiment can be performed. The following protocol is adapted from established procedures for the nitration of benzoic acid derivatives.[6][7]
Appropriate solvents for TLC (e.g., ethyl acetate/hexanes mixture)
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative nitration.
Step-by-Step Protocol:
Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 g) of 2-Cyanomethylbenzoic acid and 2-Cyanomethyl-5-methylbenzoic acid in concentrated sulfuric acid (e.g., 5 mL) at 0°C in an ice bath.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL) while cooling in an ice bath.
Nitration Reaction: Slowly add the nitrating mixture dropwise to each of the flasks containing the benzoic acid derivatives, ensuring the temperature does not exceed 10°C.
Reaction Monitoring: After the addition is complete, allow the reactions to stir at 0-5°C for 30 minutes. Monitor the progress of the reaction by TLC.
Work-up: Pour each reaction mixture onto a beaker of crushed ice. The nitrated product will precipitate out of solution.
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture.
Analysis: Determine the yield of the purified product and characterize it using techniques such as melting point, ¹H NMR, and IR spectroscopy to confirm the structure and regiochemistry of the nitration.
Predicted Outcomes and Data Summary
Based on the principles of electronic effects, we can predict the outcome of this comparative experiment.
The mechanism of electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the rate of the reaction.
Nitration Mechanism:
Caption: General mechanism for electrophilic aromatic nitration.
In the case of 2-Cyanomethyl-5-methylbenzoic acid, the electron-donating methyl group helps to stabilize the positive charge of the arenium ion intermediate, thereby lowering the activation energy and increasing the reaction rate compared to 2-Cyanomethylbenzoic acid.
Conclusion
The presence of a methyl group at the 5-position of 2-Cyanomethylbenzoic acid has a pronounced effect on its reactivity. It is predicted to be a weaker acid but a more reactive substrate for electrophilic aromatic substitution. The directing effects of the substituents in 2-Cyanomethyl-5-methylbenzoic acid also lead to a different regiochemical outcome in EAS reactions compared to its non-methylated counterpart. Understanding these subtle yet significant differences is crucial for medicinal chemists and materials scientists in the rational design and synthesis of novel molecules with desired properties. The provided experimental protocol offers a practical approach to validate these theoretical predictions and gain further insight into the reactivity of these versatile building blocks.
References
Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota.
Truman ChemLab. (2017). Nitration of Benzoic Acid 2017. [Link]
International Journal of Advance Research, Science, Communication and Technology. (2025). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]
Google Patents. (n.d.).
Lviv Polytechnic National University. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
Google Patents. (n.d.).
ChemRxiv. (2026). Benzylic C–H arylation with dicyanoarenes via convergent paired electrolysis. [Link]
ACS Publications. (2021). Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon–Carbon Bond Cleavage of Indanones. [Link]
ResearchGate. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. [Link]
Pediaa. (2020). Difference Between Toluene and Xylene. [Link]
IRJET. (2019). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Link]
PubMed. (2021). Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon-Carbon Bond Cleavage of Indanones. [Link]
ResearchGate. (2026). (PDF) Benzylic C-H Arylation with Dicyanoarenes via Convergent Paired-Electrolysis. [Link]
PMC. (n.d.). Selective ortho-C–H Activation in Arenes without Functional Groups. [Link]
ChemRxiv. (n.d.). Benzylic C-H Arylation with Dicyanoarenes via Convergent Paired-Electrolysis. [Link]
RSC Publishing. (n.d.). Selective, radical-free activation of benzylic C–H bonds in methylarenes. [Link]
Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]
NextSDS. (n.d.). 2-(cyanomethyl)benzoic acid — Chemical Substance Information. [Link]
University of Calgary. (n.d.). Carboxylic acid Derivatives. [Link]
ResearchGate. (n.d.). Comparison of Zero VOC Xylene Substitutes as Replacements for Xylene and Toluene. [Link]
University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
PMC. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. [Link]
RSC Publishing. (n.d.). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. [Link]
Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]
Asian Publication Corporation. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]
Comprehensive Handling Guide: Personal Protective Equipment for 2-Cyanomethyl-5-methylbenzoic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 2-Cyanomethyl-5-methylbenzoic acid. Our approach is built on the principle that true safety is achieved not by just following steps, but by understanding the rationale behind them. This document serves as your operational plan for the safe and effective use of this compound, from initial handling to final disposal.
Hazard Profile and Risk Assessment: Understanding the Compound
2-Cyanomethyl-5-methylbenzoic acid (CAS No. 99184-74-4) is an aromatic carboxylic acid containing a nitrile group.[1] A thorough risk assessment is non-negotiable and must precede any handling. The primary hazards, as identified in safety data sheets for this compound and structurally similar molecules, stem from its potential to cause irritation and harm upon contact or ingestion.[2][3]
Primary Routes of Exposure: Inhalation of dust particles, direct skin contact, eye contact, and ingestion.
Acute Health Hazards:
Skin Irritation (H315): The carboxylic acid moiety contributes to its irritant nature. Prolonged contact can lead to inflammation.[2][3]
Serious Eye Irritation (H319): As a powder, the compound poses a significant risk to eyes, capable of causing serious irritation.[2][3][4][5]
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[2][3]
Respiratory Irritation (STOT SE 3): Inhaling dust can irritate the respiratory tract.[3][4][6][7]
Chemical Reactivity: Avoid contact with strong oxidizing agents, acids, and bases.[8] In the event of a fire, expect the emission of toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls that minimize exposure in the first place.
Engineering Controls: The primary method for controlling exposure to powdered chemicals is ventilation.
Chemical Fume Hood: All weighing and handling of 2-Cyanomethyl-5-methylbenzoic acid powder must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust.[6][8]
Ventilation: Ensure the laboratory has adequate general ventilation.[9][10]
Administrative Controls:
Access Control: Designate specific areas for handling this compound to limit potential exposure to other personnel.
Hygiene: An eyewash station and safety shower must be immediately accessible and tested regularly.[4][5] Prohibit eating, drinking, or smoking in the laboratory.[2][10][11]
Training: All personnel must be trained on this specific protocol and the associated hazards before beginning work.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific risks posed by the compound's physical and chemical properties. The following table summarizes the mandatory PPE for all procedures involving 2-Cyanomethyl-5-methylbenzoic acid.
Protection Type
Specification
Rationale
Eye/Face
ANSI Z87.1-compliant, tightly-fitting chemical splash goggles.[9][11]
Protects against airborne dust particles and potential splashes. Standard safety glasses are insufficient.
Face shield (worn over goggles).
Required when handling quantities greater than a few grams or when there is a significant splash risk during dissolution.[8]
Prevents skin irritation.[2] Latex gloves offer poor resistance to many organic chemicals and are not recommended.[13] Always inspect gloves before use and practice proper removal technique to avoid self-contamination.[9][11]
Body
Fully-buttoned laboratory coat.
Protects skin and personal clothing from contamination.[6]
Chemical-resistant apron.
Recommended for large-scale operations or when significant splash potential exists.[12]
Respiratory
NIOSH-approved N95 respirator or higher.
Required when engineering controls (fume hood) are not available or as a secondary precaution during weighing operations that may generate dust.[8][14] Respirator use must be part of a formal respiratory protection program.[12]
Operational Plan: A Step-by-Step Handling Workflow
This protocol provides a self-validating system for safe handling. Each step is designed to mitigate a specific risk, ensuring a secure process from start to finish.
Step 1: Pre-Handling Preparation
Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and solvent containers, and place them inside the fume hood.
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the fume hood. Don your respirator at this stage if required by your site-specific risk assessment.
Step 2: Weighing and Transfer
Perform in Fume Hood: Conduct all powder manipulations exclusively within the fume hood.
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.[6]
Secure Container: Tightly close the primary container immediately after dispensing the required amount.[2]
Step 3: During the Procedure
Maintain Controls: Keep all reactions and solutions within the fume hood.
Glove Integrity: Be mindful of potential contamination. If gloves become contaminated, remove them immediately using the proper technique, wash your hands, and don a new pair.
Step 4: Post-Handling Decontamination and Cleanup
Clean Equipment: Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
Clean Workspace: Wipe down the surface of the fume hood with an appropriate cleaning agent.
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: apron, then gloves, then goggles, and finally the lab coat.
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing all PPE.[2][4]
Handling Workflow Diagram
The following diagram illustrates the logical flow for safely managing 2-Cyanomethyl-5-methylbenzoic acid in the laboratory.
Caption: Logical workflow for handling 2-Cyanomethyl-5-methylbenzoic acid.
Emergency Procedures: Spill and Exposure
Preparedness is paramount. In the event of an accidental release or exposure, follow these steps immediately.
Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[2]
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek medical attention.[9]
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[2][9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[9][11]
Minor Solid Spill (inside a fume hood):
Ensure full PPE is worn.
Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[8]
Carefully sweep the mixture into a labeled, sealable container for hazardous waste.
Wipe the area clean and decontaminate.
Waste Disposal Plan
All materials contaminated with 2-Cyanomethyl-5-methylbenzoic acid must be treated as hazardous waste.
Chemical Waste: Unused or waste product must be collected in a clearly labeled, sealed container.
Contaminated Materials: This includes used gloves, weigh boats, paper towels, and any other disposable items that have come into contact with the chemical. These items must be collected in a designated, sealed hazardous waste container.[6]
Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[8][11] All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][5][10]
By integrating these expert protocols and understanding the causality behind each safety measure, you build a resilient culture of safety that protects both the researcher and the integrity of the research itself.
References
CATO Research Chemicals Inc. Safety Data Sheet: 5-Cyano-3-pyridinecarboxylic acid. [Link]
University of California, Los Angeles. (2015). Personal Protective Equipment Selection Guide. [Link]
Chemos GmbH & Co. KG. Safety Data Sheet: Benzoic acid. [Link]
NextSDS. 5-cyano-2-methylbenzoic acid — Chemical Substance Information. [Link]
The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
Labour Department, Hong Kong. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]
Solmeglas SL. (2025). What to consider when Selecting Chemical Gloves. [Link]
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NextSDS. 2-cyano-5-methyl-benzoic acid methyl ester — Chemical Substance Information. [Link]
Meng, X., et al. (2021). Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon-Carbon Bond Cleavage of Indanones. The Journal of Organic Chemistry, 86(15), 10852–10860. [Link]